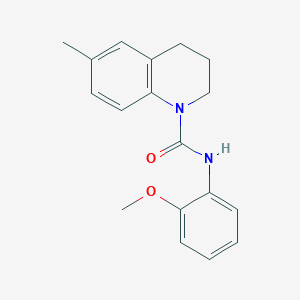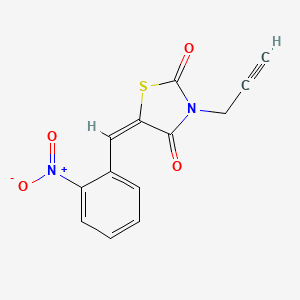![molecular formula C19H18N2O2 B5087231 N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]acetamide](/img/structure/B5087231.png)
N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]acetamide, also known as HQMA, is a chemical compound that has been widely studied for its potential applications in scientific research. HQMA is a chelating agent that has been shown to have a high affinity for metal ions, which makes it useful in a variety of biochemical and physiological studies.
作用机制
The mechanism of action of N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]acetamide involves the formation of a complex with metal ions. N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]acetamide has a bidentate ligand that can bind to metal ions through two coordination sites. This results in the formation of a stable complex that can be detected and quantified using various analytical techniques.
Biochemical and Physiological Effects
N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]acetamide has been shown to have a number of biochemical and physiological effects. One of the main effects is its ability to chelate metal ions, which can have a number of downstream effects on various biological processes. N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]acetamide has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of using N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]acetamide in lab experiments is its high affinity for metal ions, which makes it a useful tool for metal ion detection and quantification. N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]acetamide is also relatively easy to synthesize and purify, which makes it readily available for use in scientific research. However, one limitation of N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]acetamide is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are a number of future directions for research on N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]acetamide. One area of research is in the development of new methods for metal ion detection and quantification using N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]acetamide. Another area of research is in the development of new applications for N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]acetamide in the field of biochemistry and physiology. Finally, there is a need for further research on the potential toxicity of N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]acetamide and its effects on biological systems.
Conclusion
In conclusion, N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]acetamide, or N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]acetamide, is a chemical compound that has been widely studied for its potential applications in scientific research. N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]acetamide has a high affinity for metal ions and has been shown to have a number of biochemical and physiological effects. While there are limitations to its use in certain experiments, N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]acetamide remains a useful tool for metal ion detection and quantification. There are also a number of future directions for research on N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]acetamide, which will continue to expand our understanding of its potential applications in scientific research.
合成方法
The synthesis of N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]acetamide involves the reaction of 8-hydroxyquinoline and 4-methylbenzylamine in the presence of acetic anhydride. The resulting product is then purified through recrystallization to obtain N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]acetamide in its pure form. This synthesis method has been well established and is widely used in scientific research.
科学研究应用
N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of metal ion detection and quantification. N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]acetamide has been shown to have a high affinity for metal ions such as copper, zinc, and iron, which makes it useful in the detection and quantification of these ions in biological samples.
属性
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-5-7-15(8-6-12)17(21-13(2)22)16-10-9-14-4-3-11-20-18(14)19(16)23/h3-11,17,23H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYLAQSGBOUTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinol](/img/structure/B5087151.png)

![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)benzamide](/img/structure/B5087160.png)
![N-[3-(acetylamino)phenyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5087179.png)
![3-(4-methoxyphenyl)-4-(2-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5087187.png)
![11-(6-chloro-4-oxo-4H-chromen-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5087195.png)

![N-[4-(4-morpholinylsulfonyl)benzyl]acetamide](/img/structure/B5087218.png)
![methyl 6-tert-butyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5087223.png)

![dimethyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5087233.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5087240.png)
